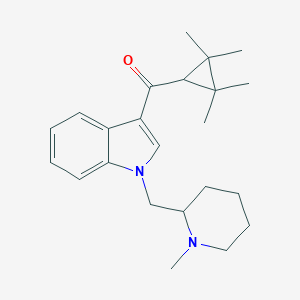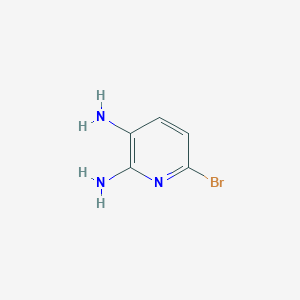
6-ブロモピリジン-2,3-ジアミン
概要
説明
6-Bromopyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromopyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
溶媒極性指標
特定のアゾ染料などの6-ブロモピリジン-2,3-ジアミン誘導体は、溶媒極性指標として使用されていると報告されています。 これらの指標は、分析化学や分子生物学などの分野で重要な役割を果たす溶媒和力学と溶媒-溶質相互作用の理解に役立ちます .
遷移金属触媒における配位子
6-ブロモピリジン-2,3-ジアミンから誘導されたものも含めて、ビピリジン誘導体は遷移金属触媒において広く配位子として使用されています。 これらの配位子は金属中心を安定化させ、有機合成や工業化学において基礎的な様々な触媒反応を促進することができます .
光増感剤
光物理学と光化学の分野では、ビピリジン誘導体は光増感剤として役立ちます。 これらは、光を吸収してエネルギーや電子を移動させることで、太陽エネルギー変換や光線力学療法において重要な役割を果たします .
ビオロゲン
ビピリジン化合物は、電気化学発色デバイス、レドックスフロー電池、除草剤などに用途のある、第4級アンモニウム塩であるビオロゲンを作成するためにも使用されます .
超分子構造
ビピリジン誘導体の構造的な多様性は、超分子構造を構築するのに適しています。 これらの構造は、ナノテクノロジー、薬物送達システム、新素材の開発において潜在的な用途があります .
生物活性
一部のビピリジン誘導体は生物活性を示し、医薬品の開発に使用できます。 これらは、治療の可能性のある酵素阻害剤または受容体アゴニスト/アンタゴニストとして作用する可能性があります .
計算化学ツール
6-ブロモピリジン-2,3-ジアミンは、計算化学において分子モデリングやシミュレーションに使用されています。 AmberやGROMACSなどのプログラムは、これらの化合物を用いて、分子相互作用の理解を助ける可視化を作成します .
Safety and Hazards
The safety data sheet for 6-Bromopyridine-2,3-diamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
It’s known that bromopyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Bromopyridines, in general, are known to participate in various chemical reactions, including coupling reactions and substitutions .
Biochemical Pathways
It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways .
Result of Action
As an intermediate in chemical synthesis, its effects would largely depend on the final compound it’s used to produce .
Action Environment
The action, efficacy, and stability of 6-Bromopyridine-2,3-diamine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, safety precautions indicate that dust formation and inhalation of mist, gas, or vapors should be avoided .
特性
IUPAC Name |
6-bromopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXOPWFJTFAZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625353 | |
| Record name | 6-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129012-04-0 | |
| Record name | 6-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
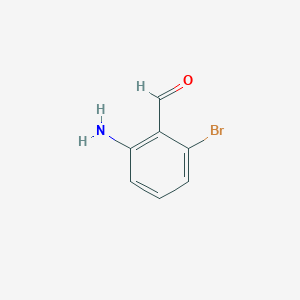
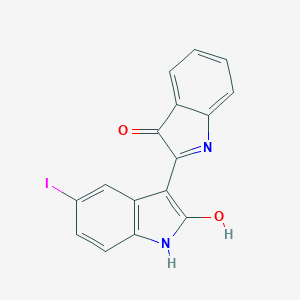
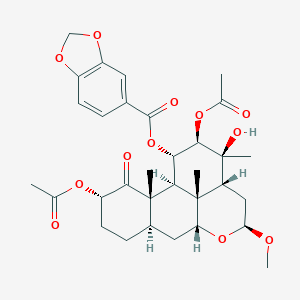

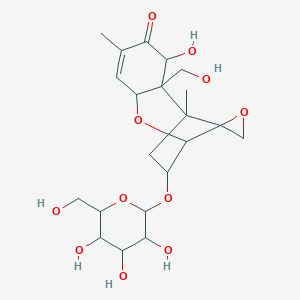
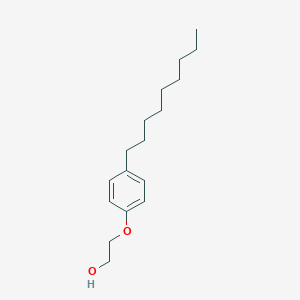
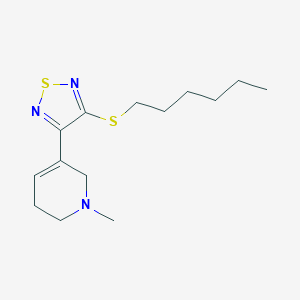


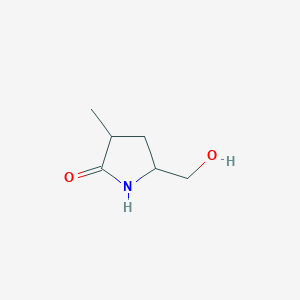
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)

